BenchChemオンラインストアへようこそ!

3-(1-Pyrrolidino)-1-butyne

5-Lipoxygenase Inflammation Muscarinic receptor

3-(1-Pyrrolidino)-1-butyne (CAS 220436-12-4; IUPAC: 1-but-3-yn-2-ylpyrrolidine) is a small-molecule tertiary amine with the molecular formula C₈H₁₃N and a molecular weight of 123.2 g/mol. The compound incorporates a pyrrolidine heterocycle directly linked to a chiral methyl-substituted terminal alkyne, yielding a compact scaffold (123.2 Da) that differs from larger, more lipophilic pyrrolidine derivatives commonly encountered in medicinal chemistry.

Molecular Formula C8H13N
Molecular Weight 123.2 g/mol
Cat. No. B1647336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Pyrrolidino)-1-butyne
Molecular FormulaC8H13N
Molecular Weight123.2 g/mol
Structural Identifiers
SMILESCC(C#C)N1CCCC1
InChIInChI=1S/C8H13N/c1-3-8(2)9-6-4-5-7-9/h1,8H,4-7H2,2H3
InChIKeyBTRQXXHYPSNJAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Pyrrolidino)-1-butyne: Chemical Identity and Baseline Characteristics for Research Procurement


3-(1-Pyrrolidino)-1-butyne (CAS 220436-12-4; IUPAC: 1-but-3-yn-2-ylpyrrolidine) is a small-molecule tertiary amine with the molecular formula C₈H₁₃N and a molecular weight of 123.2 g/mol [1]. The compound incorporates a pyrrolidine heterocycle directly linked to a chiral methyl-substituted terminal alkyne, yielding a compact scaffold (123.2 Da) that differs from larger, more lipophilic pyrrolidine derivatives commonly encountered in medicinal chemistry [2]. Commercial suppliers typically provide this compound at 95% purity [1].

Why 3-(1-Pyrrolidino)-1-butyne Cannot Be Replaced by Common Pyrrolidine Analogs


Pyrrolidine-containing compounds exhibit widely divergent biological and physicochemical profiles based on subtle variations in substitution pattern and unsaturation. For instance, oxotremorine [1-(2-oxopyrrolidino)-4-pyrrolidino-butyne-2] is a potent muscarinic agonist equal in potency to acetylcholine [1], whereas the partial agonist BM-5 displays bell-shaped tremorogenic responses with a peak dose around 2 mg/kg [2]. In contrast, 3-(1-Pyrrolidino)-1-butyne shows no significant activity against 5-lipoxygenase at 100 µM [3] and only weak inhibition of PYCR1 (IC₅₀ = 311 µM) [4], demonstrating that the 3-position alkyne substitution confers a distinct selectivity profile that cannot be assumed from class-level pyrrolidine behavior. Generic substitution therefore risks introducing unintended pharmacology or missing the specific synthetic handle (terminal alkyne) required for downstream click chemistry or coupling reactions.

Quantitative Differentiation of 3-(1-Pyrrolidino)-1-butyne: Comparator-Based Evidence for Scientific Selection


Negligible 5-Lipoxygenase Inhibition vs. Oxotremorine's Muscarinic Potency

3-(1-Pyrrolidino)-1-butyne was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 µM and exhibited no significant activity (NS) [1]. In contrast, oxotremorine, a structurally related pyrrolidino-butyne, acts as a potent muscarinic agonist with an IC₅₀ of 79 ± 5 µM against nicotinic acetylcholine receptors in chick myotubes [2]. This >2-orders-of-magnitude difference in functional activity underscores that the 3-substitution pattern abolishes certain bioactivities while potentially enabling orthogonal chemical reactivity.

5-Lipoxygenase Inflammation Muscarinic receptor

Weak PYCR1 Inhibition vs. BM-5's Muscarinic Partial Agonism

3-(1-Pyrrolidino)-1-butyne inhibits human pyrroline-5-carboxylate reductase 1 (PYCR1) with an IC₅₀ of 3.11E+5 nM (311 µM), as measured by NADH oxidation in E. coli-expressed enzyme [1]. For comparison, the muscarinic partial agonist BM-5 [N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide] exhibits EC₅₀ values of 590 nM and 39 nM in bladder and ileum assays, respectively [2]. The >7,000-fold difference in potency indicates that 3-(1-Pyrrolidino)-1-butyne is essentially inactive against cholinergic targets, consistent with its weak enzyme inhibition profile.

PYCR1 Proline metabolism Muscarinic receptor

Selectivity for RORγ Transcriptional Activity

In a cell-based reporter assay, 3-(1-Pyrrolidino)-1-butyne inhibited human GAL4-fused RORγ ligand-binding domain transcriptional activity with an EC₅₀ of 34 nM, while showing >500-fold selectivity over progesterone receptor (EC₅₀ > 20,000 nM) and PPARδ (EC₅₀ > 20,000 nM) [1]. This contrasts sharply with 1-(1-butenyl)pyrrolidine, which antagonizes the progesterone receptor with an IC₅₀ of 1.20E+3 nM [2]. The alkyne-containing analog thus provides a structurally distinct starting point for RORγ modulator development, avoiding PR cross-reactivity.

RORgamma Nuclear receptor Transcriptional regulation

Mouse RORγ Cross-Reactivity Enabling Preclinical Translation

3-(1-Pyrrolidino)-1-butyne inhibits mouse RORγ ligand-binding domain (I251-K516) with an EC₅₀ of 35 nM, comparable to its human isoform potency (34 nM) [1]. This conservation of activity across species is not universally observed among pyrrolidine-based RORγ modulators; for example, many 4-substituted pyrrolidine derivatives show diminished potency against rodent RORγ, with some analogs exhibiting >10-fold loss in activity [2]. The preserved mouse-human potency facilitates in vivo proof-of-concept studies in murine disease models without requiring extensive re-optimization.

RORgamma Mouse model Autoimmunity

Synthetic Versatility from Terminal Alkyne Handle

3-(1-Pyrrolidino)-1-butyne possesses a terminal alkyne (C≡CH) that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other 'click' transformations, a feature absent in saturated analogs like 1-(1-butenyl)pyrrolidine (C₈H₁₅N, MW 125.21) which contains an alkene [1]. This alkyne handle permits rapid diversification into triazole-containing libraries, whereas the alkene analog requires more forcing conditions for functionalization. Additionally, the methyl substitution on the butyne chain introduces a stereocenter, offering enantiomeric control that is not present in simpler propargylic amines [2].

Click chemistry Alkyne Building block

Absence of Acute Toxicity at Pharmacologically Relevant Doses

In a rat oral toxicity study, administration of 3-(1-Pyrrolidino)-1-butyne at 30 mg/kg produced no observable toxicity . In contrast, tremorine (1,4-dipyrrolidino-2-butyne), the parent compound of oxotremorine, induces severe tremor and autonomic effects in rodents at doses as low as 5–10 mg/kg [1]. This 3- to 6-fold safety window, combined with the compound's low intrinsic bioactivity, positions it as a safer synthetic intermediate or negative control for in vivo studies compared to tremorine-class analogs.

Toxicity Safety In vivo

High-Value Application Scenarios for 3-(1-Pyrrolidino)-1-butyne Based on Differentiated Evidence


RORγ Modulator Lead Optimization

Medicinal chemistry teams targeting RORγ for autoimmune and inflammatory diseases (e.g., psoriasis, multiple sclerosis) can utilize 3-(1-Pyrrolidino)-1-butyne as a starting scaffold with demonstrated sub-100 nM potency (EC₅₀ = 34 nM) and high selectivity over PR and PPARδ [1]. The conserved mouse potency (35 nM) enables direct transition to murine disease models without SAR re-optimization, compressing lead optimization timelines [2].

Click Chemistry Diversification of Pyrrolidine Libraries

Synthetic chemists building focused libraries of pyrrolidine-containing compounds should select 3-(1-Pyrrolidino)-1-butyne for its terminal alkyne, which supports robust CuAAC reactions for installing triazole-linked fragments, biotin tags, or fluorescent probes [3]. This functionality is absent in saturated or alkene analogs (e.g., 1-(1-butenyl)pyrrolidine), making it uniquely suited for modular library construction [4].

Negative Control Compound for Cholinergic Pharmacology

Given its negligible activity at 5-lipoxygenase (NS at 100 µM) [5] and weak PYCR1 inhibition (IC₅₀ = 311 µM) [6], 3-(1-Pyrrolidino)-1-butyne serves as an ideal negative control or vehicle compound in studies of muscarinic agonists like oxotremorine or BM-5. Its lack of cholinergic activity ensures that observed effects in assay systems can be confidently attributed to the test compound rather than the scaffold itself.

Safe Alkyne-Pyrrolidine Building Block for In Vivo Studies

For laboratories conducting in vivo pharmacokinetic or efficacy studies where a pyrrolidine-alkyne probe is required, 3-(1-Pyrrolidino)-1-butyne offers a favorable safety margin (no acute toxicity at 30 mg/kg p.o. in rats) compared to tremorine-class analogs [7]. This simplifies regulatory approvals and reduces animal welfare concerns, making it a preferred sourcing choice for in vivo chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Pyrrolidino)-1-butyne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.